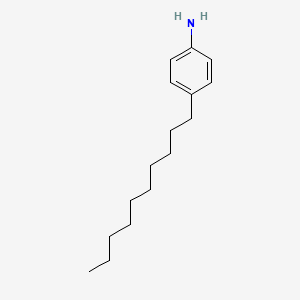

4-Decylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-decylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGENWPANMZLPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022287 | |

| Record name | 4-Decylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37529-30-9 | |

| Record name | 4-Decylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37529-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-decylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DECYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X74W976X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Decylaniline CAS number 37529-30-9

An In-depth Technical Guide to 4-Decylaniline (CAS: 37529-30-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number 37529-30-9), a long-chain alkyl aniline derivative. Intended for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust multi-step synthesis protocol, and describes standard methods for its spectroscopic characterization. Furthermore, it explores the key reactivity of this compound and its significant applications, particularly as a precursor in the field of materials science for liquid crystals. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.

Introduction to this compound

This compound, also known as 4-n-decylaniline or p-decylaniline, is an organic compound characterized by a decyl group substituted at the para position of an aniline molecule.[1][2][3] Its chemical formula is C₁₆H₂₇N.[1][2] The structure combines a hydrophilic amino head with a long, hydrophobic ten-carbon alkyl tail, rendering it an amphiphilic molecule. This unique structure is the basis for its primary application as a key building block in the synthesis of liquid crystals, where the long alkyl chain promotes the formation of ordered, yet fluid, mesophases.[4][5] It also serves as a chemical intermediate for dyes and specialized polymers and has been used in studies of biomimetic membranes.[4]

Physicochemical Properties

This compound is typically a colorless to light yellow or orange liquid or low-melting solid at room temperature.[4][6] It is soluble in common organic solvents but insoluble in water.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37529-30-9 | [1] |

| Molecular Formula | C₁₆H₂₇N | [1][2][3] |

| Molecular Weight | 233.39 g/mol | [1][2][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-n-Decylaniline, p-Decylaniline, Benzenamine, 4-decyl- | [1][2][3] |

| Appearance | Colorless to light yellow/orange liquid or crystalline solid | [4][6][8] |

| Melting Point | 25 °C (lit.) | [2][4] |

| Boiling Point | 218-220 °C @ 14 mmHg (lit.) | [2][4][9] |

| Flash Point | >113 °C (>235 °F) - closed cup | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2][4] |

Synthesis and Purification

While several synthetic routes to this compound exist, including direct alkylation of aniline, a common and reliable laboratory-scale approach involves a four-step sequence starting from benzene.[10] This method offers high regioselectivity for the para-substituted product and relies on well-established, high-yielding reactions.

Synthetic Workflow Overview

The recommended synthesis proceeds via:

-

Friedel-Crafts Acylation: Reaction of benzene with decanoyl chloride to form 4-decanoylbenzene.

-

Clemmensen Reduction: Reduction of the ketone to yield decylbenzene.

-

Nitration: Regioselective nitration of decylbenzene at the para-position.

-

Nitro Group Reduction: Reduction of 4-decylnitrobenzene to the final product, this compound.

The entire workflow is visualized in the diagram below.

Caption: Multi-step synthesis workflow for this compound.

Detailed Laboratory Protocol

Expert Insight: This multi-step synthesis is preferred over direct Friedel-Crafts alkylation of benzene with 1-chlorodecane because the latter is prone to carbocation rearrangements and polyalkylation, leading to a mixture of isomers and products with lower yields. The acylation-reduction sequence ensures the straight-chain decyl group is installed without rearrangement and that mono-substitution is favored.

Step 1: Synthesis of Decanophenone (Friedel-Crafts Acylation)

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent like dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add decanoyl chloride (1.0 eq.) dropwise to the suspension via the addition funnel.

-

Slowly add benzene (1.5 eq.) to the mixture.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude decanophenone.

Step 2: Synthesis of Decylbenzene (Clemmensen Reduction)

-

In a round-bottom flask, add amalgamated zinc (Zn(Hg), prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid (HCl).

-

Add the crude decanophenone from Step 1 dissolved in toluene.

-

Heat the mixture to reflux for 6-8 hours. Add portions of concentrated HCl periodically to maintain the acidic conditions.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield decylbenzene.

Step 3: Synthesis of 4-Decylnitrobenzene (Nitration)

-

In a flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to chilled (0 °C) concentrated sulfuric acid (H₂SO₄).

-

Cool the decylbenzene from Step 2 in a separate flask to 0 °C.

-

Slowly add the nitrating mixture dropwise to the decylbenzene, maintaining the temperature below 10 °C. The decyl group is an ortho, para-director, and the bulky alkyl chain sterically favors the formation of the para-product.

-

Stir for 1-2 hours, then pour the mixture onto ice.

-

Extract the product with ether or DCM, wash the organic layer with water and brine, dry, and concentrate. The para-isomer can be purified from the minor ortho-isomer by column chromatography or recrystallization.

Step 4: Synthesis of this compound (Nitro Reduction)

-

Place the 4-decylnitrobenzene from Step 3 in a round-bottom flask with ethanol.

-

Add tin (Sn) metal granules (2.5-3.0 eq.) followed by the slow addition of concentrated HCl.

-

Heat the mixture to reflux for 2-4 hours until the reaction is complete.

-

Cool the mixture and basify by slowly adding a concentrated sodium hydroxide (NaOH) solution until the tin salts precipitate.

-

Extract the product with ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by vacuum distillation.[9]

Spectroscopic and Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques. The expected data are summarized in Table 2.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~ 7.0 (d, 2H), 6.6 (d, 2H) | Aromatic protons (AA'BB' system) |

| δ ~ 3.5 (br s, 2H) | -NH₂ protons | |

| δ ~ 2.5 (t, 2H) | Benzylic -CH₂- protons | |

| δ ~ 1.5 (m, 2H), 1.2 (m, 14H) | Aliphatic -(CH₂)₈- protons | |

| δ ~ 0.9 (t, 3H) | Terminal -CH₃ protons | |

| IR (cm⁻¹) | 3430-3350 (two bands) | N-H stretch (primary amine)[1][11] |

| 3050-3000 | Aromatic C-H stretch | |

| 2950-2850 | Aliphatic C-H stretch | |

| ~1620 | N-H bend (scissoring) | |

| ~1515 | Aromatic C=C stretch | |

| MS (EI) | m/z = 233 (M⁺) | Molecular ion peak[1][3] |

| m/z = 106 | Base peak, from benzylic cleavage [C₇H₈N]⁺ |

Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. IR frequencies are in cm⁻¹.

Reactivity and Potential Applications

Core Reactivity

The chemical behavior of this compound is dictated by two main functional groups: the nucleophilic amino group and the electron-rich aromatic ring.

-

Reactions at the Amino Group: The lone pair on the nitrogen atom makes it a potent nucleophile. It readily undergoes N-alkylation, acylation, and diazotization reactions to form a wide range of derivatives.[12][13]

-

Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating, ortho, para-director. This makes the aromatic ring highly susceptible to electrophilic attack (e.g., halogenation, sulfonation) at the positions ortho to the amino group.

Caption: Key reaction pathways for this compound.

Applications

-

Liquid Crystals: The primary application of this compound is as a synthon for calamitic (rod-shaped) liquid crystals.[5] The molecule itself can be a component, but more often it is derivatized, for example, by forming Schiff bases or azo compounds, to create molecules with the necessary rigidity and aspect ratio to exhibit nematic or smectic phases.[2][6][14] These materials are crucial for display technologies and optical sensors.[14]

-

Polymer Science: Long-chain anilines can be used to synthesize or modify polymers. For instance, it has been studied as a plasticizer for poly(ethyl acrylate) ionomers.[7] Polyanilines with long alkyl chains have also been investigated for their unique electronic and solubility properties.[15]

-

Drug Development and Surfactants: While not a drug itself, the 4-alkylaniline scaffold is present in some biologically active molecules.[16] Its amphiphilic nature also makes it useful as a surfactant or a component in forming stable lipid layers for biochemical studies, such as inserting proteins into biomimetic membranes.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as hazardous, and users should consult the Safety Data Sheet (SDS) before use.

-

Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][5][7] May cause respiratory irritation (H335).[1][7]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects (H400/H410).[1][5][8] Avoid release to the environment and collect spillage.[5][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[4][8] All handling should be performed in a well-ventilated chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[4][8]

Conclusion

This compound is a valuable chemical intermediate with a distinct molecular architecture that makes it particularly suited for materials science, especially in the synthesis of liquid crystals. Its synthesis is achievable through robust and well-understood organic chemistry principles. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- This compound. (2024). ChemBK.

- This compound. PubChem, National Institutes of Health.

- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal.

- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate.

- Palladium-catalyzed amination strategies for aniline synthesis. (n.d.). ResearchGate.

- This compound. NIST WebBook.

- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. PubMed.

- This compound Phase change data. NIST WebBook.

- Alkylation of nucleic acids by DNA-targeted 4-anilinoquinolinium aniline mustards: kinetic studies. (n.d.). PubMed.

- Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. (2015). PubMed Central.

- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health.

- NMR spectrum of reagent (4-amino-N,N-dimethylaniline). (n.d.). ResearchGate.

- 4-Bromo-1-nitrobenzene. (n.d.). PubMed Central.

- This compound. (n.d.). NIST WebBook (Main Page).

- Conversion of 1-bromo-4-nitrobenzene after 1 or 4 h of reaction. (n.d.). ResearchGate.

- Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center.

- Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Publications.

- Liquid Crystals Pharmaceutical Application: A Review. (n.d.). ResearchGate.

- FT-IR spectra of Pure components. (n.d.). ResearchGate.

- Liquid Crystalline Phase & its Pharma Applications. (n.d.). Research and Reviews.

- Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. (2026). Bioengineer.org.

- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central.

- 1-Bromo-4-nitrobenzene. PubChem, National Institutes of Health.

Sources

- 1. This compound | C16H27N | CID 92309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-DECYLANILINE | 37529-30-9 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 37529-30-9 | TCI AMERICA [tcichemicals.com]

- 6. 4-N-DECYLANILINE | 37529-30-9 [amp.chemicalbook.com]

- 7. 4-デシルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Alkylation of nucleic acids by DNA-targeted 4-anilinoquinolinium aniline mustards: kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Decylaniline: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Decylaniline, a versatile organic compound with significant applications in materials science and as a chemical intermediate. We will delve into its fundamental chemical properties, outline a detailed synthesis protocol, and explore its various applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

This compound is an aromatic amine characterized by a decyl group substituent on the aniline ring. This alkyl chain imparts specific lipophilic properties that are leveraged in its various applications.

-

IUPAC Name: this compound[1]

-

Common Synonyms: p-Decylaniline, 4-n-Decylaniline, Benzenamine, 4-decyl-[1][3][4]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound (C₁₆H₂₇N).

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | Colorless to light orange/brown liquid | [5][6] |

| Melting Point | 25 °C | [4][5][7] |

| Boiling Point | 218-220 °C at 14 mmHg | [5][7][8] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Solubility | Insoluble in water; soluble in organic solvents | [4][5][7] |

| Refractive Index | ~1.513 | [4][8] |

Synthesis of this compound: A Methodological Approach

This compound can be synthesized via several routes. A common laboratory-scale approach is the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction involves the reaction of aniline with an alkylating agent, such as a 1-alkene or 1-alkanol, in the presence of a Lewis acid catalyst.

The following protocol is a representative method adapted from procedures for similar alkylated anilines, such as 4-dodecylaniline[9]. The choice of a Lewis acid like zinc chloride is critical as it polarizes the alkylating agent, facilitating the electrophilic attack on the electron-rich aniline ring. The para position is the major product due to steric hindrance at the ortho positions from the amino group.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

1-Decanol

-

Zinc Chloride (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric Acid (1M)

-

Sodium Bicarbonate (saturated solution)

-

Sodium Sulfate (anhydrous)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add aniline (1 equivalent) and anhydrous toluene.

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous zinc chloride (0.5 equivalents) to the stirring solution.[6]

-

Alkylation: Slowly add 1-decanol (1.1 equivalents) to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly quench the reaction by adding 1M hydrochloric acid to dissolve the zinc salts and protonate the excess aniline.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Sources

- 1. This compound | C16H27N | CID 92309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 4-N-DECYLANILINE | 37529-30-9 [amp.chemicalbook.com]

- 7. 4-N-DECYLANILINE | 37529-30-9 [chemicalbook.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]

physical properties of 4-Decylaniline

An In-depth Technical Guide to the Physical Properties of 4-Decylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 37529-30-9) is an organic compound featuring a long alkyl chain attached to an aniline core.[1] This unique amphiphilic structure makes it a valuable intermediate in the synthesis of dyes, liquid crystals, pharmaceuticals, and pesticides.[2][3] Its physical properties are critical determinants of its behavior in synthetic reactions, formulation processes, and biological systems. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the scientific rationale behind these analytical choices.

Molecular Structure and Core Identifiers

This compound is characterized by a ten-carbon alkyl chain (decyl group) at the para-position of the aniline ring. This structure imparts both hydrophobic (the alkyl chain) and hydrophilic (the amino group) characteristics.

-

Chemical Name: this compound[1]

-

Synonyms: p-Decylaniline, 4-n-Decylaniline, 4-Decylbenzenamine[1][4]

-

CAS Number: 37529-30-9[5]

-

Appearance: Colorless to light orange or brown liquid.[1][2][6]

Physicochemical Properties

The physical state and thermal behavior of a compound are foundational to its handling, purification, and application. The long alkyl chain in this compound significantly influences its melting and boiling points compared to aniline itself.

| Property | Value | Source(s) |

| Melting Point | 25 °C (77 °F) | [1][2] |

| Boiling Point | 218-220 °C (424-428 °F) at 14 mmHg | [2] |

| Density | ~0.9 g/cm³ | [1][7] |

| Refractive Index | ~1.513 | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Thermal Properties: Melting and Boiling Points

The melting point of 25 °C indicates that this compound is a solid at standard room temperature but will melt on a warm day.[1][2] This low melting point is a consequence of the flexible, non-polar decyl chain, which disrupts efficient crystal packing compared to more rigid molecules.

The boiling point is reported at a reduced pressure (14 mmHg) to prevent thermal decomposition, a common issue for high-molecular-weight amines which can oxidize or degrade at elevated temperatures under atmospheric pressure.

Density and Refractive Index

With a density of approximately 0.9 g/cm³, this compound is less dense than water.[1][7] Its refractive index of 1.513 is a useful parameter for quick identity and purity checks using refractometry.[1][7]

Solubility Profile

The "like dissolves like" principle is paramount in understanding the solubility of this compound. Its long, non-polar alkyl tail dominates its solubility characteristics.

-

Water Solubility: Insoluble.[1][2][3] The hydrophobic nature of the C₁₀ chain prevents dissolution in polar solvents like water.

-

Organic Solvent Solubility: Soluble.[2] It readily dissolves in non-polar and moderately polar organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons.

This solubility profile is critical for its use in organic synthesis, where it is typically reacted in non-aqueous media. For purification, techniques like liquid-liquid extraction would leverage its immiscibility with water.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Key spectral features for this compound are predictable based on its functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying functional groups. For this compound, characteristic peaks would include N-H stretching vibrations from the amine group (~3300-3500 cm⁻¹), C-H stretching from the alkyl chain and aromatic ring (~2850-3100 cm⁻¹), and C=C stretching from the aromatic ring (~1500-1600 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the -NH₂ protons (a broad singlet), and a series of overlapping signals for the aliphatic protons of the decyl chain (typically 0.8-2.6 ppm), including a characteristic triplet for the terminal methyl group.[4]

-

¹³C NMR: The carbon NMR would reveal distinct signals for the aromatic carbons and the ten individual carbons of the alkyl chain.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 233. A prominent fragment often corresponds to the benzylic cleavage, resulting in a peak at m/z 106.[4]

Experimental Methodologies: A Practical Approach

Ensuring the accuracy of physical property data requires robust and validated experimental protocols.

Determination of Melting Point: Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Protocol:

-

Sample Preparation: A small quantity (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: The sample is cooled to a temperature well below the expected melting point (e.g., 0 °C), then heated at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC is chosen over traditional melting point apparatus for its high precision, small sample requirement, and ability to detect other thermal events like glass transitions or polymorphic changes.

Workflow for Physicochemical Characterization of this compound

A logical workflow for the comprehensive analysis of this compound's physical properties.

Determination of Boiling Point: Vacuum Distillation

This method is essential for high-boiling, thermally sensitive compounds.

Protocol:

-

Apparatus Setup: A distillation apparatus with a vacuum adapter, a cold trap, and a manometer is assembled.

-

Procedure: The this compound sample is placed in the distillation flask. The system is evacuated to a stable, known pressure (e.g., 14 mmHg).

-

Heating: The flask is gently heated until the liquid begins to boil and the vapor temperature stabilizes.

-

Measurement: The temperature of the vapor and the corresponding pressure are recorded as the boiling point under reduced pressure.

Causality: Performing the distillation under vacuum lowers the required temperature for boiling, thereby preventing the degradation that would occur at the much higher atmospheric boiling point.

Safety and Handling

As with any aniline derivative, proper safety precautions are mandatory.

-

Hazards: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] It is also considered very toxic to aquatic life.[4][6]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, as it can be air-sensitive.[6][8] It should be kept in a cool, dry place away from oxidizing agents.

Relevance in Research and Drug Development

The physical properties of this compound directly impact its utility in several fields:

-

Drug Development: As a precursor, its solubility and reactivity determine the choice of solvents and reaction conditions. The long alkyl chain can be used to increase the lipophilicity of a final drug molecule, potentially enhancing its ability to cross cell membranes.

-

Materials Science: In the synthesis of liquid crystals, the melting and boiling points are critical for defining the temperature range over which the material exhibits its liquid crystalline phases.[2]

-

Biomimetic Membranes: The amphiphilic nature of this compound has been exploited in studies of lipid deposition and the stabilization of artificial membranes.

Conclusion

This compound is a versatile chemical intermediate whose physical properties are a direct reflection of its molecular structure. A thorough understanding and accurate measurement of its melting point, boiling point, solubility, and spectral characteristics are essential for its safe handling and successful application in research and development. The methodologies outlined in this guide provide a framework for obtaining reliable data, ensuring scientific integrity and enabling the compound's full potential to be realized.

References

- ChemBK. (2024). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92309, this compound.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. 4-N-DECYLANILINE | 37529-30-9 [chemicalbook.com]

- 4. This compound | C16H27N | CID 92309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 37529-30-9 | TCI AMERICA [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. 4-N-DECYLANILINE CAS#: 37529-30-9 [m.chemicalbook.com]

4-Decylaniline melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 4-Decylaniline

Introduction: Understanding this compound

This compound is an organic compound belonging to the aromatic amine family. Structurally, it is characterized by an aniline molecule substituted with a ten-carbon alkyl chain (a decyl group) at the para (4) position of the benzene ring. This unique structure, combining a hydrophilic amino group with a long, lipophilic alkyl chain, imparts amphiphilic properties to the molecule. It serves as a critical intermediate in the synthesis of various organic materials, including dyes, pesticides, and specialized polymers.[1] Notably, its application extends to the development of advanced materials such as liquid crystals and organic photoelectric materials, where the molecular geometry and electronic properties are paramount.[1][2] This guide provides a comprehensive examination of its core physical properties—the melting and boiling points—offering both established data and the experimental context necessary for laboratory application.

Core Physicochemical Properties

The melting and boiling points are fundamental physical constants that provide insights into a substance's purity and the nature of its intermolecular forces. For this compound, the long alkyl chain significantly influences these properties.

Below is a summary of its key physicochemical data, compiled from various authoritative chemical suppliers and databases.

| Property | Value | Source(s) |

| Melting Point | 25 °C | [1][3][4][5] |

| Boiling Point | 218-220 °C (at 14 mmHg) | [1][2][5] |

| 164 °C (at 2 mmHg) | ||

| 219 °C (at 760 mmHg, predicted) | [3][4] | |

| Molecular Formula | C₁₆H₂₇N | [3][4][6] |

| Molecular Weight | 233.39 g/mol | [3][5][6] |

| Appearance | Colorless to brown or light orange liquid | [1][3] |

| Density | ~0.9 g/cm³ | [3][4] |

| Refractive Index | ~1.513 | [3][4] |

| Water Solubility | Insoluble | [1][2][3][4] |

Note: The boiling point of high-molecular-weight compounds like this compound is often measured under reduced pressure to prevent thermal decomposition at atmospheric pressure.

Molecular Structure of this compound

The structure combines a rigid aromatic ring with a flexible, long alkyl chain, which is key to its physical behavior.

Caption: Workflow for melting and boiling point determination.

Synthesis Pathway and Impact on Purity

This compound is typically synthesized via Friedel-Crafts alkylation of aniline. [7]The purity of the final product, which is critical for accurate physical property measurement, depends on the successful removal of reactants and byproducts.

Generalized Synthesis: Aniline is reacted with an alkylating agent, such as 1-decene or 1-decanol, in the presence of an acid catalyst (e.g., aluminum chloride). [7]This reaction can yield ortho- and poly-alkylated byproducts in addition to the desired para-substituted product.

Caption: Generalized synthesis and purification pathway for this compound.

Post-synthesis purification, typically via vacuum distillation, is essential to isolate the this compound. The effectiveness of this purification directly impacts the sharpness of the melting point and the accuracy of the boiling point measurement.

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is crucial.

-

Hazard Classification: It is classified as causing skin and serious eye irritation. [6]It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects. [6]* Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [1]Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, refrigerated (0-10°C), and dry place under an inert atmosphere, as it can be air-sensitive. [1]

Conclusion

The melting point (25 °C) and boiling point (218-220 °C at 14 mmHg) of this compound are defining physical properties that reflect its molecular structure—specifically, the interplay between the long hydrophobic decyl chain and the polar amine group. These values are not only crucial for identification but also serve as key indicators of purity. The protocols and scientific principles outlined in this guide provide researchers with the foundational knowledge required for the accurate measurement and interpretation of these properties in a laboratory setting.

References

- National Center for Biotechnology Information. (n.d.). This compound | C16H27N | CID 92309. PubChem.

- ChemBK. (2024, April 9). This compound.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 37529-30-9).

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- University of Calgary. (n.d.). Melting point determination.

- chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube.

- University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.

- Chemistry LibreTexts. (2021, January 15). 15.2: Properties of Amines.

- Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding.

Sources

- 1. chembk.com [chembk.com]

- 2. 4-N-DECYLANILINE | 37529-30-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 4-デシルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C16H27N | CID 92309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 4-Decylaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-decylaniline in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers a predictive framework for solubility based on Hansen Solubility Parameters, and provides detailed, field-proven experimental protocols for the precise determination and quantification of this compound solubility.

Introduction: The Significance of this compound and its Solubility

This compound, a substituted aniline with a ten-carbon alkyl chain, is a molecule of interest in various fields, including the synthesis of dyes, pharmaceuticals, and liquid crystal materials.[1] Its molecular structure, characterized by a polar aniline head and a long, nonpolar decyl tail, imparts it with amphiphilic properties that dictate its behavior in different solvent environments.

A thorough understanding of the solubility of this compound is paramount for its practical application. In pharmaceutical development, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. In materials science, controlling the solubility is essential for processes like crystallization, thin-film deposition, and purification. This guide aims to provide the foundational knowledge and practical methodologies to predict, determine, and understand the solubility of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₇N | [1][2] |

| Molecular Weight | 233.39 g/mol | [3] |

| Melting Point | 25 °C (lit.) | [1][2] |

| Boiling Point | 218-220 °C at 14 mmHg (lit.) | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Water Solubility | Insoluble | [1][2][3] |

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

The central concept of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute (in this case, this compound) and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, higher solubility.

Estimated Hansen Solubility Parameters for this compound

| Hansen Parameter | Estimated Value (MPa⁰⁵) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 4.5 |

| δH (Hydrogen Bonding) | 6.0 |

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and the known HSP for various organic solvents, we can predict the relative solubility. A lower Hansen distance (Ra) suggests better solubility.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Hansen Distance (Ra) from this compound | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 4.6 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.6 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 2.0 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.5 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.3 | High |

| n-Hexane | 14.9 | 0.0 | 0.0 | 9.9 | Moderate to Low |

| Methanol | 15.1 | 12.3 | 22.3 | 18.0 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.9 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.2 | Low |

Note: The predicted solubility is a qualitative interpretation of the calculated Hansen Distance. Experimental verification is essential.

Experimental Determination of Solubility

For definitive quantitative data, experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Protocol for Isothermal Shake-Flask Method

Materials and Equipment:

-

This compound (solid or liquid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to test different time points to ensure equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a few hours to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the extracted supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration of 4-deylaniline within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 4-deylaniline.

-

Calculation: Calculate the solubility of 4-deylaniline in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Analytical Quantification Methods

Accurate quantification of the dissolved 4-deylaniline is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectroscopy are two robust methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying 4-deylaniline. A reverse-phase HPLC method is generally suitable.[7]

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | ~240 nm (or the λmax of this compound in the mobile phase) |

Protocol for HPLC Analysis:

-

Standard Preparation: Prepare a series of standard solutions of 4-deylaniline of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution and record the peak area.

-

Concentration Determination: Determine the concentration of 4-deylaniline in the diluted sample using the calibration curve.

-

Solubility Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, suitable if other components in the solution do not absorb at the same wavelength as 4-deylaniline.

Protocol for UV-Vis Spectroscopy Analysis:

-

Determine λmax: Scan a dilute solution of 4-deylaniline in the chosen solvent to determine the wavelength of maximum absorbance (λmax). For aniline derivatives, this is typically in the range of 230-280 nm.[9]

-

Standard Preparation: Prepare a series of standard solutions of 4-deylaniline in the same solvent used for the solubility study.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at λmax.

-

Concentration Determination: Determine the concentration of 4-deylaniline in the diluted sample from the calibration curve.

-

Solubility Calculation: Calculate the solubility in the original saturated solution, correcting for the dilution.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of 4-deylaniline in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with robust experimental methodologies, researchers and drug development professionals can effectively address the challenges associated with the solubility of this compound. The detailed protocols for the isothermal shake-flask method, coupled with HPLC and UV-Vis analytical techniques, offer a validated pathway to obtaining precise and reliable quantitative solubility data. This foundational knowledge is crucial for the successful application of 4-deylaniline in its diverse fields of use.

References

- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data.

- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C.

- Viscometric determination of polyaniline/solvent interaction parameters for improved solubility. ResearchGate.

- Hansen solubility parameter. Wikipedia.

- Hansen parameters of the different organic solvents used. ResearchGate.

- This compound. ChemBK.

- Solubility test for Organic Compounds.

- Chemical Properties of this compound (CAS 37529-30-9). Cheméo.

- Determination of the Hansen solubility parameters with a novel optimization method. ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate.

- Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.

- Hansen Solubility Parameters.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate.

- Hansen solubility parameters. Stenutz.

- Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques. CoLab.

- The Evolution of Solubility Prediction Methods. Rowan Scientific.

- Solubility of Organic Compounds.

- Is the spectrophotometric method reliable for determine Aniline concentration?. ResearchGate.

Sources

- 1. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules | Semantic Scholar [semanticscholar.org]

- 2. processchemistryportal.com [processchemistryportal.com]

- 3. kinampark.com [kinampark.com]

- 4. GitHub - Gnpd/HSPiPy: Hansen Solubility Parameters in Python. [github.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-dipentylaniline (C16H27N): Synthesis, Characterization, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of the aniline derivative N,N-dipentylaniline, which corresponds to the molecular formula C16H27N. The guide is structured for researchers, scientists, and professionals in drug development, offering in-depth insights into its nomenclature, synthesis, physicochemical properties, and potential applications. The narrative emphasizes the causal relationships in experimental design and provides validated protocols, grounding claims in authoritative scientific literature.

Introduction to N,N-Dialkylated Anilines

Aniline (C6H5NH2) and its derivatives are foundational scaffolds in modern organic chemistry.[1] Their versatility makes them indispensable starting materials and intermediates in the synthesis of a vast range of commercial products, including dyes, polymers, and notably, pharmaceuticals.[2][3] The reactivity of the aniline molecule can be precisely modulated through substitution on either the aromatic ring or the nitrogen atom.

N,N-dialkylated anilines, a subclass where both hydrogen atoms of the amino group are replaced by alkyl chains, exhibit distinct chemical properties compared to their primary aniline counterparts. This substitution transforms the nitrogen from a primary to a tertiary amine, which significantly increases its basicity and steric bulk while eliminating its potential as a hydrogen bond donor. These modifications are crucial in directing reaction pathways and are leveraged in various applications, from acid scavengers in sensitive reactions to key precursors in complex molecular syntheses.[4][5] This guide will focus on a specific, long-chain derivative, N,N-dipentylaniline , as a representative model for this important class of compounds.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of aniline derivatives follows a clear set of rules defined by the International Union of Pure and Applied Chemistry (IUPAC). For the target molecule, C16H27N, the correct IUPAC name is N,N-dipentylaniline .

-

Parent Name : The core structure is aniline. An alternative, systematic IUPAC parent name is "benzenamine".

-

Substituents : Two identical alkyl groups, pentyl groups (C5H11), are attached to the molecule.

-

Locants : The "N,N-" prefix explicitly indicates that both pentyl groups are bonded directly to the nitrogen atom of the amino group, not to the benzene ring.

This nomenclature distinguishes it from isomers where the alkyl groups might be attached to the aromatic ring (e.g., 2,4-dipentylaniline).

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the structure N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.5,-0.5!"]; C2 [label="C", pos="-2.5,-1.2!"]; C3 [label="C", pos="-3.5,-0.5!"]; C4 [label="C", pos="-3.5,0.8!"]; C5 [label="C", pos="-2.5,1.5!"]; C6 [label="C", pos="-1.5,0.8!"];

// Pentyl chain 1 C7 [label="CH₂", pos="1.2,0.8!"]; C8 [label="CH₂", pos="2.4,0.8!"]; C9 [label="CH₂", pos="3.6,0.8!"]; C10 [label="CH₂", pos="4.8,0.8!"]; C11 [label="CH₃", pos="6.0,0.8!"];

// Pentyl chain 2 C12 [label="CH₂", pos="1.2,-0.8!"]; C13 [label="CH₂", pos="2.4,-0.8!"]; C14 [label="CH₂", pos="3.6,-0.8!"]; C15 [label="CH₂", pos="4.8,-0.8!"]; C16 [label="CH₃", pos="6.0,-0.8!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Aromatic ring representation node [shape=point, width=0.1, height=0.1, label="", pos="-2.5,0.5!"];

// Bonds to Nitrogen N -- C1; N -- C7; N -- C12;

// Pentyl chain bonds C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; } DOT Caption: Chemical structure of N,N-dipentylaniline.

Key Identifiers

| Property | Value |

| Molecular Formula | C16H27N |

| Molecular Weight | 233.40 g/mol |

| Canonical SMILES | CCCCCN(CCCCC)C1=CC=CC=C1 |

| IUPAC Name | N,N-dipentylaniline |

| Synonyms | N,N-diamylaniline, N-phenyldipentylamine |

Synthesis Methodology: Direct N-Alkylation

The synthesis of N,N-dialkylanilines is commonly achieved through the direct N-alkylation of aniline with alkyl halides. This method is robust and scalable, making it suitable for both laboratory and industrial production.[6] The procedure involves a nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.

Principle of Synthesis

The core of the synthesis is a double SN2 reaction. Aniline (C6H5NH2) reacts with two equivalents of an alkylating agent, such as 1-bromopentane, in the presence of a non-nucleophilic base. The base is critical as it neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of aniline. Protonated aniline (anilinium bromide) is non-nucleophilic and would halt the reaction. Using at least two equivalents of the alkylating agent and base ensures the reaction proceeds to the desired tertiary amine.

Detailed Experimental Protocol

Reagents & Equipment:

-

Aniline (1.0 eq)

-

1-Bromopentane (2.2 eq)

-

Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

-

Acetonitrile (CH3CN) or Dimethylformamide (DMF) as solvent

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add aniline, anhydrous potassium carbonate, and the solvent (e.g., acetonitrile). Stir the suspension for 10-15 minutes.

-

Addition of Alkylating Agent: Slowly add 1-bromopentane to the stirring suspension at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Causality: Refluxing provides the necessary activation energy for the nucleophilic substitution. Potassium carbonate is chosen as it is an inexpensive, non-nucleophilic base that is easily removed during workup. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 mechanism.

-

-

Work-up: After cooling to room temperature, filter the solid K2CO3 and KBr salts. Wash the solids with a small amount of solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and diethyl ether. Shake vigorously and allow the layers to separate. The organic layer contains the product. Discard the aqueous layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted primary/secondary amines), saturated NaHCO3 solution (to neutralize any residual acid), and brine (to remove excess water).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N,N-dipentylaniline as an oil.

Synthesis Workflow Diagram

Physicochemical and Spectroscopic Characterization

The physical properties of N,N-dipentylaniline are consistent with a high-molecular-weight, non-polar tertiary amine. Spectroscopic analysis provides an unambiguous confirmation of its molecular structure.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Data |

| Appearance | Colorless to pale yellow oil | Similar to N,N-diethylaniline and N,N-dibutylaniline.[7] |

| Boiling Point | > 280 °C (at atm. pressure) | Boiling point increases with alkyl chain length. N,N-dibutylaniline boils at ~270°C. |

| Density | ~0.89 - 0.91 g/mL | Slightly less dense than water, typical for long-chain amines. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, ethanol, acetone) | The long alkyl chains impart significant hydrophobic character. |

Spectroscopic Data Analysis

Spectroscopic techniques are essential for structural verification post-synthesis.[8]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

δ 6.5-7.3 ppm: A complex multiplet pattern corresponding to the 5 protons on the phenyl ring.

-

δ ~3.2 ppm: A triplet corresponding to the 4 protons on the two CH2 groups directly attached to the nitrogen (-N-CH2-). The triplet is due to coupling with the adjacent CH2 group.

-

δ 1.2-1.6 ppm: A series of overlapping multiplets for the 12 protons of the internal (-CH2-)3 groups of the pentyl chains.

-

δ ~0.9 ppm: A triplet corresponding to the 6 protons of the terminal methyl (-CH3) groups.

-

-

¹³C NMR (Carbon NMR):

-

δ 110-150 ppm: Signals for the 6 aromatic carbons. The carbon attached to the nitrogen (C-N) will be the most downfield.

-

δ ~51 ppm: Signal for the carbon of the N-CH2 group.

-

δ 14-32 ppm: A set of 4 signals for the remaining carbons of the pentyl chains.

-

-

IR (Infrared) Spectroscopy:

-

~3050-3030 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (strong intensity due to 10 CH2/CH3 groups).

-

~1600, 1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1350 cm⁻¹: C-N stretching for the tertiary aromatic amine.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M+): A peak at m/z = 233, corresponding to the molecular weight.

-

Fragmentation: A prominent peak at m/z = 162 (M-71), corresponding to the loss of a pentyl radical (•C5H11), is expected.

-

Applications and Research Significance

While specific applications for N,N-dipentylaniline are not widely documented, its properties as a long-chain N,N-dialkylated aniline suggest its utility in several areas of chemical science and drug development.

-

Intermediate in Organic Synthesis: N,N-dialkylated anilines are valuable precursors for more complex molecules. They can undergo electrophilic aromatic substitution, and modern C-H activation methodologies allow for the construction of novel heterocyclic scaffolds like indoles from these starting materials.[4][9]

-

Pharmaceutical Research: The aniline scaffold is present in a wide range of drugs, including antidepressants, antihistamines, and anti-inflammatory agents.[3] While aniline itself can have toxicity concerns, derivatives are often explored to fine-tune pharmacological properties, improve bioavailability, or mitigate off-target effects.[10] The lipophilic nature of N,N-dipentylaniline could be exploited in the design of compounds intended to cross cell membranes.

-

Materials Science: Aniline derivatives are building blocks for conductive polymers and dyes.[1] Long alkyl chains, like the pentyl groups in this molecule, can be used to control the solubility and processing characteristics of polymeric materials.

-

Catalysis: Tertiary amines are often used as non-nucleophilic bases or catalysts in a variety of organic transformations. The steric bulk and basicity of N,N-dipentylaniline make it a candidate for such roles.

Conclusion

N,N-dipentylaniline (C16H27N) is a representative example of a long-chain, N,N-disubstituted aniline derivative. Its structure is unambiguously defined by its IUPAC name, and it can be reliably synthesized via direct N-alkylation of aniline. Its physicochemical properties are dictated by the combination of a polar tertiary amine head and long, nonpolar alkyl tails. This technical guide has provided a framework for its synthesis, characterization, and potential utility, underscoring the continued importance of aniline derivatives in advancing the fields of drug discovery, chemical synthesis, and materials science.

References

- Powers, I. G., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. Journal of the American Chemical Society, 145(49), 26540–26544.

- Reed, S. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry.

- Wikipedia contributors. (2023). N,N-Dimethylaniline. Wikipedia, The Free Encyclopedia.

- Powers, I. G., et al. (2023). General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. Journal of the American Chemical Society.

- Matrix Fine Chemicals. (n.d.). N,N-DIPHENYLANILINE | CAS 603-34-9.

- PubChem. (n.d.). N,N-Diallylaniline. National Center for Biotechnology Information.

- Google Patents. (n.d.). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.

- Wikipedia contributors. (2023). Diphenylamine. Wikipedia, The Free Encyclopedia.

- Sciencemadness Wiki. (2023). Diphenylamine.

- PubChem. (n.d.). N,N-Diethylaniline. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of bioisosteres of N,N-dialkylanilines and N-alkylanilines via photoinduced copper-catalysed N-alkylation of amines by unactivated tertiary halides.

- NIST. (n.d.). Diphenylamine. In NIST Chemistry WebBook.

- PubChem. (n.d.). N,N-Dibenzylaniline. National Center for Biotechnology Information.

- Bloom Tech. (n.d.). Can Aniline Be Used In Drug Development?

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- National Center for Biotechnology Information. (n.d.). 4-Ethynyl-N,N-diphenylaniline. In PMC.

- National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.

- Open Access Pub. (n.d.). Anilines. Journal of New Developments in Chemistry.

- PubChem. (n.d.). N,N-Diisopropylaniline. National Center for Biotechnology Information.

- NIST. (n.d.). Diphenylamine. In NIST Chemistry WebBook.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. echemi.com [echemi.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 6. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]

- 7. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cresset-group.com [cresset-group.com]

An In-Depth Technical Guide on 4-Decylaniline: Structural Insights, Isomers, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-decylaniline, a significant long-chain alkyl aniline. The document elucidates its structural formula, explores its various isomers, and details its physicochemical properties. It serves as an essential resource for professionals in chemistry and drug development, offering foundational knowledge and practical insights into this versatile compound.

Core Concepts: Unveiling this compound

This compound is an organic chemical compound featuring a decyl group attached to an aniline ring. This structure imparts both hydrophobic (from the long alkyl chain) and hydrophilic (from the amino group) characteristics, making it a molecule of interest in various chemical syntheses and material science applications.

The fundamental details of this compound are summarized below:

-

Chemical Name: this compound[1]

-

Synonyms: 4-n-Decylaniline, p-Decylaniline, 4-Decylphenylamine[1][2]

The linear formula for this compound is CH₃(CH₂)₉C₆H₄NH₂.[3][6]

Structural Formula and Isomerism

The defining feature of this compound is the attachment of a decyl group to the fourth carbon (para position) of the benzene ring of aniline.

Visualizing the Structure

Caption: Structural representation of this compound.

Isomers of Decylaniline

Isomers are compounds that have the same molecular formula but different structural arrangements. For decylaniline, isomerism can arise from two main sources:

-

Positional Isomers: The decyl group can be attached to different positions on the aniline ring.

-

2-Decylaniline (ortho-isomer): The decyl group is adjacent to the amino group.

-

3-Decylaniline (meta-isomer): The decyl group is separated from the amino group by one carbon atom.

-

-

Structural Isomers of the Decyl Group: The ten-carbon alkyl chain itself can be branched in numerous ways, leading to a wide array of isomers. For instance, instead of a straight-chain n-decyl group, it could be a sec-decyl or a more complex branched structure.

The specific isomer of decylaniline used can significantly impact the physical and chemical properties of resulting materials and compounds.

Physicochemical Properties

The physical characteristics of this compound are crucial for its handling, application, and the design of synthetic protocols.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light orange/brown liquid[1][7][8] |

| Melting Point | 23-25 °C[3][9][10] |

| Boiling Point | 218-220 °C at 14 mmHg[3][9][11] |

| Flash Point | >110 °C (>230 °F)[1][10] |

| Solubility | Insoluble in water[1][9][11] |

| Density | Approximately 0.895 - 0.9 g/cm³[9] |

| Refractive Index | ~1.51[10] |

Synthesis and Reactions

A common method for synthesizing this compound involves the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction introduces the decyl group onto the benzene ring.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

It is important to note that Friedel-Crafts alkylation can lead to a mixture of ortho, meta, and para isomers, as well as polyalkylation products. Therefore, a purification step, such as column chromatography, is often necessary to isolate the desired this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in various fields, including:

-

Liquid Crystal Materials: The long alkyl chain is a common feature in molecules designed to exhibit liquid crystalline properties.

-

Organic Electronics: It can be a building block for organic semiconductors and other photoactive materials.[9]

-

Pharmaceutical Synthesis: The aniline moiety is a precursor in many drug molecules. The decyl group can be used to modulate the lipophilicity of a target compound, which is a critical parameter for drug absorption and distribution.

-

Dyes and Pigments: It can be used in the synthesis of azo dyes and other colorants.[7][11]

-

Polymer Chemistry: It can be incorporated into polymer structures to modify their properties, such as in the plasticization of poly(ethyl acrylate) ionomers.[12]

Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory system.[9] It is also considered very toxic to aquatic life with long-lasting effects.[5][13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical compound with a unique combination of properties derived from its aromatic amino core and its long alkyl chain. A thorough understanding of its structure, isomers, and reactivity is crucial for its effective utilization in scientific research and industrial applications. As research in materials science and drug discovery continues to advance, the demand for well-characterized intermediates like this compound is likely to grow.

References

- ChemBK. This compound.

- Cheméo. Chemical Properties of this compound.

- NIST. This compound. In: NIST Chemistry WebBook.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 92309, this compound.

- Tong X, Bazuin CG. Plasticization of a poly (ethyl acrylate) ionomer by an alkyl aniline. Journal of Polymer Science Part B: Polymer Physics. 1992;30(4):389-399.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [webbook.nist.gov]

- 3. 4-癸基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C16H27N | CID 92309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-デシルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-N-DECYLANILINE | 37529-30-9 [amp.chemicalbook.com]

- 8. 4-デシルアニリン | this compound | 37529-30-9 | 東京化成工業株式会社 [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. 4-N-DECYLANILINE | 37529-30-9 [chemicalbook.com]

- 12. This compound 97 37529-30-9 [sigmaaldrich.com]

- 13. This compound | 37529-30-9 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to 4-Decylaniline: From Molecular Representation to Practical Application

This guide provides a comprehensive technical overview of 4-Decylaniline, a molecule of significant interest in materials science and as a synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identity, synthesis, analytical characterization, and potential applications of this long-chain aromatic amine. We will move beyond simple data presentation to explore the underlying principles and rationale that govern its behavior and utility.

Defining the Molecule: The SMILES String and Core Identifiers

The identity of a chemical compound in modern cheminformatics is often distilled into a single line of text. For this compound, this fundamental representation is its SMILES (Simplified Molecular-Input Line-Entry System) string.

Canonical SMILES String: CCCCCCCCCCc1ccc(N)cc1

This string elegantly encodes the molecule's two-dimensional structure. Let's deconstruct it:

-

CCCCCCCCCC: Represents a ten-carbon aliphatic chain (a decyl group).

-

c1ccc(N)cc1: Describes a benzene ring (c1...c1) with a nitrogen atom (N) attached. The parentheses denote the amino group as a substituent on the aromatic ring. The lowercase 'c' indicates the aromatic nature of the carbon atoms.

The para-substitution pattern (at position 4) is implicitly defined by the linear notation of the benzene ring substituents. This SMILES string is a gateway to a wealth of information stored in chemical databases.

The following table summarizes the key identifiers for this compound, providing a cross-reference to major chemical information systems.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 37529-30-9 | Sigma-Aldrich |

| Molecular Formula | C₁₆H₂₇N | NIST[2] |

| Molecular Weight | 233.39 g/mol | Sigma-Aldrich |

| InChI | 1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3 | NIST[2] |